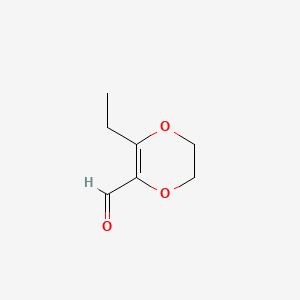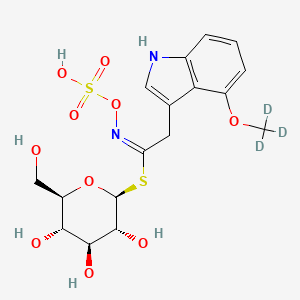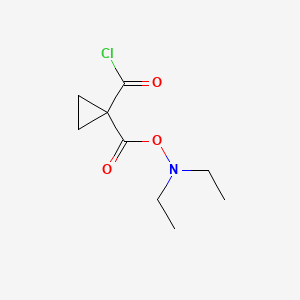
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride is a chemical compound that serves as an intermediate in the synthesis of Cyclanilide. Cyclanilide is a plant growth regulator that interacts with auxin-regulated processes and is commonly used on cotton plants to suppress vegetative growth or accelerate senescence. This compound has a molecular formula of C9H14ClNO3 and a molecular weight of 219.67.
Métodos De Preparación
The synthesis of 1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride involves several steps. One common synthetic route includes the reaction of cyclopropane-1-carbonyl chloride with diethylamine in the presence of a base to form the desired product . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: It can be reduced to form reduced derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Cyclanilide.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of plant growth regulators and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride involves its interaction with molecular targets in plants. It functions by interacting with auxin-regulated processes, which are crucial for plant growth and development. The compound’s effects are mediated through specific pathways that regulate these processes, leading to the desired outcomes in plant growth regulation.
Comparación Con Compuestos Similares
1-(((Diethylamino)oxy)carbonyl)cyclopropane-1-carbonyl Chloride can be compared with other similar compounds, such as:
Cyclopropane-1-carbonyl Chloride: A precursor in the synthesis of the compound.
Diethylamine: Another precursor used in the synthesis.
Cyclanilide: The final product in which the compound serves as an intermediate.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of Cyclanilide, which has significant applications in agriculture.
Propiedades
Fórmula molecular |
C9H14ClNO3 |
|---|---|
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
diethylamino 1-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-3-11(4-2)14-8(13)9(5-6-9)7(10)12/h3-6H2,1-2H3 |
Clave InChI |
QBFBQPZUXYVUEA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)OC(=O)C1(CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)

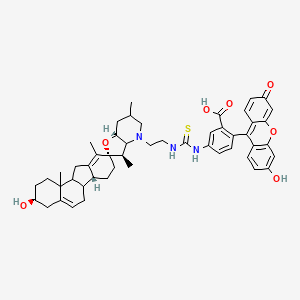


![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
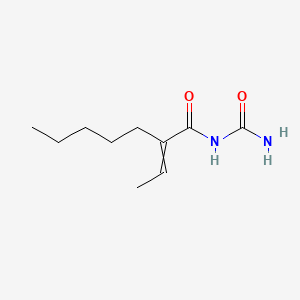
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
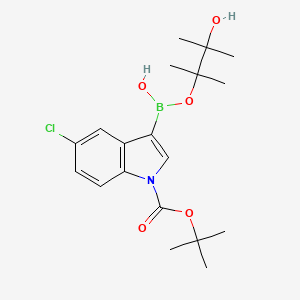

![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
